molecular formula C14H11ClO3 B6397616 MFCD18319407 CAS No. 1261902-33-3

MFCD18319407

Cat. No.: B6397616
CAS No.: 1261902-33-3
M. Wt: 262.69 g/mol
InChI Key: KSKFDNZKNVWPRY-UHFFFAOYSA-N
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Description

MFCD18319407 is a chemical compound requiring comparative analysis with structurally related substances. These analogs share functional groups, reaction pathways, or physicochemical properties that facilitate a systematic comparison. For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1046861-20-4 (MDL: MFCD13195646) exhibit heterocyclic frameworks and halogen substituents, which are critical for their bioactivity and synthetic accessibility . This article leverages such analogs to establish a comparative framework for this compound.

Properties

IUPAC Name

4-chloro-2-[2-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-10-5-6-12(14(17)18)13(7-10)11-4-2-1-3-9(11)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKFDNZKNVWPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689058
Record name 5-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-33-3
Record name 5-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18319407 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired end product.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations occur.

    Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions, ensuring high yields and purity of the final product.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial production methods for this compound may involve scaling up these laboratory procedures to produce larger quantities while maintaining quality and consistency.

Chemical Reactions Analysis

MFCD18319407 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific solvents, temperatures, and pressures tailored to achieve the desired chemical transformations. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

MFCD18319407 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Researchers investigate its potential therapeutic effects and its role in drug development.

    Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism by which MFCD18319407 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The higher Topological Polar Surface Area (TPSA) of CAS 1761-61-1 (48.98 Ų) may reduce membrane permeability compared to CAS 918538-05-3 (40.46 Ų) .

Comparison :

  • Palladium-mediated synthesis (CAS 1046861-20-4) offers precision for complex boronic acids but requires costly catalysts.
  • Ionic liquid methods (CAS 1761-61-1) prioritize sustainability, whereas DMF-based routes (CAS 918538-05-3) favor high yields.

CAS 918538-05-3 :

  • Hazards : H315-H319-H335 (skin/eye irritation, respiratory sensitization) .

CAS 1046861-20-4 :

  • Bioactivity : High GI absorption and BBB permeability but lacks CYP inhibition, suggesting CNS applicability .
  • Hazards : Warning (unspecified acute toxicity) .

CAS 1761-61-1 :

  • Hazards : H302 (harmful if ingested) .

Key Differences :

  • CAS 918538-05-3’s CYP inhibition contrasts with CAS 1046861-20-4’s BBB permeability, highlighting divergent therapeutic niches.
  • Safety profiles vary significantly, with CAS 918538-05-3 posing broader handling risks.

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